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Amylin, human, free acid

Cat. No.: B1578685
M. Wt: 3904.3
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Amylin Research and Discovery

The journey to understanding amylin began long before its formal identification. In 1901, "islet hyalinization," or the presence of hyaline deposits in the pancreatic islets of individuals with diabetes, was first described. nih.govuzh.ch It wasn't until 1986 that the primary component of these deposits was isolated from an insulin-producing tumor and named Insulinoma Amyloid Peptide (IAP). wikipedia.orguzh.ch A year later, two independent research teams successfully characterized the full 37-amino acid peptide from the pancreas of type 2 diabetes patients, initially calling it diabetes-associated peptide (DAP) before it was renamed amylin. uzh.chnih.gov This discovery marked a significant milestone, shifting the perception of these deposits from inert byproducts to key players in metabolic disease. nih.gov

Overview of Amylin's Physiological Role in Glucose Homeostasis (Mechanistic Focus)

Slowing Gastric Emptying: Amylin slows the rate at which food moves from the stomach to the small intestine. wjgnet.comnih.gov This action, mediated through the central nervous system, helps to prevent sharp spikes in blood glucose after meals. researchgate.netresearchgate.net

Suppressing Glucagon (B607659) Secretion: It inhibits the release of glucagon from pancreatic alpha cells, particularly after a meal. nih.govresearchgate.net Glucagon's role is to raise blood glucose levels; by suppressing it, amylin helps to prevent excessive glucose production by the liver. nih.govaustinpublishinggroup.com

Promoting Satiety: Amylin acts on the brain to create a feeling of fullness, which can help to reduce food intake. revistadiabetes.orgpatsnap.com

Together, these actions complement insulin's function of promoting glucose uptake by tissues, thereby providing a multi-faceted approach to maintaining glucose balance. wjgnet.comaustinpublishinggroup.com

Significance of Amylin in Pancreatic Islet Amyloidosis Research

The tendency of human amylin to misfold and aggregate into amyloid fibrils is a key factor in the pathology of type 2 diabetes. diva-portal.org These amyloid deposits are found in the pancreatic islets of a vast majority of individuals with type 2 diabetes and are associated with the progressive loss and dysfunction of β-cells. wikipedia.orgnih.govnih.gov

The process of amyloid formation, or amyloidosis, is thought to contribute directly to β-cell death through various proposed mechanisms, including:

Inducing apoptosis (programmed cell death). wikipedia.orgnih.gov

Causing membrane disruption. mdpi.com

Generating endoplasmic reticulum (ER) stress. mdpi.com

Causing mitochondrial damage. mdpi.com

The formation of these toxic aggregates is a hallmark of type 2 diabetes and is a primary focus of research into the disease's progression. nih.govfrontiersin.org Studies have shown a strong correlation between the extent of IAPP aggregation and the loss of β-cells. frontiersin.org

Rationale for Studying "Amylin, human, free acid" as a Research Model

"this compound" refers to a synthetic version of the human amylin peptide that has a free carboxyl group at its C-terminus instead of the naturally occurring amide group. researchgate.net This modification is significant for research purposes. The amidated C-terminus is crucial for the full biological activity of amylin. wikipedia.org

The "free acid" form is often used in research for several key reasons:

Reduced Aggregation Propensity: this compound is less prone to aggregation than its amidated counterpart. nih.gov This characteristic makes it easier to handle and study in vitro without the rapid formation of fibrils that can complicate experiments.

Investigating the Role of the C-terminus: By comparing the properties of the free acid form to the amidated form, researchers can specifically investigate the role of the C-terminal amide in amylin's biological function and its propensity to form amyloid. researchgate.netcaymanchem.com

Model for Amyloidogenesis Studies: While less amyloidogenic, the free acid form can still form fibrils, providing a valuable model to study the mechanisms of amyloid formation under controlled conditions. researchgate.net

The use of synthetic peptides like "this compound" allows for the production of high-purity material, free from contaminants that could interfere with in vivo and in vitro studies. google.com This purity is essential for obtaining reproducible and reliable data in research aimed at understanding the complex role of amylin in both health and disease.

Compound Information Table

Compound NameOther NamesKey Role/Characteristic
AmylinIslet Amyloid Polypeptide (IAPP), Diabetes-Associated Peptide (DAP)A 37-amino acid peptide hormone co-secreted with insulin (B600854) that regulates glucose homeostasis.
InsulinHormone that promotes the uptake of glucose from the blood into cells.
GlucagonHormone that raises blood glucose levels.
This compoundDeamidated amylinA synthetic form of human amylin with a free carboxyl C-terminus, used in research due to its reduced aggregation propensity.
Insulinoma Amyloid Peptide (IAP)The original name for the peptide isolated from an insulin-producing tumor.
PramlintideA synthetic analog of amylin used as a therapeutic agent. nih.gov
CagrilintideA long-acting amylin analog being investigated for weight management. revistadiabetes.org
ResveratrolA polyphenol compound studied for its potential to inhibit IAPP and Aβ aggregation. frontiersin.org
Epigallocatechin gallate (EGCG)A polyphenol found in green tea investigated for its inhibitory effects on amyloid aggregation. frontiersin.org
Beta-amyloid (Aβ)A peptide associated with Alzheimer's disease that shares some pathological features with amylin. frontiersin.org
TauA protein that can form tangles in the brain, another hallmark of Alzheimer's disease. frontiersin.org

Research Findings on Amylin

Finding CategoryKey DiscoverySignificance
Physiological Function Amylin slows gastric emptying and suppresses postprandial glucagon secretion. nih.govnih.govHelps prevent post-meal hyperglycemia and complements insulin's actions.
Pathophysiology Aggregation of human amylin into amyloid fibrils is a hallmark of type 2 diabetes. diva-portal.orgThese aggregates are cytotoxic to pancreatic β-cells, contributing to their progressive loss. wikipedia.orgnih.gov
Molecular Structure The C-terminal amidation and a disulfide bridge are essential for full biological activity. wikipedia.orgModifications to these structures, as in the "free acid" form, alter its properties and are useful for research.
Species Differences Rodent amylin does not form amyloid fibrils due to key amino acid differences. mdpi.comThis makes rodent models useful for studying the physiological effects of amylin without the complication of amyloidosis.
Therapeutic Potential Synthetic amylin analogs like pramlintide have been developed for therapeutic use. nih.govDemonstrates the clinical relevance of understanding amylin's function for treating diabetes.

Properties

Molecular Formula

C165H258N50O55S2

Molecular Weight

3904.3

sequence

KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY

Origin of Product

United States

Molecular Structure and Conformational Dynamics of Human Amylin

Primary Sequence Analysis and Key Residues of Human Amylin, free acid

Human amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone. acs.orgnih.govrsc.org The primary sequence of the human form is KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY. wikipedia.org This sequence contains several regions that are critical to its structure and propensity to aggregate. The region spanning residues 20-29 (SNNFGAILSS) is considered a key amyloidogenic segment. mdpi.comnih.govaip.org Mutations within this area can inhibit the formation of amyloid aggregates. biorxiv.org Specifically, the central FGAIL segment (residues 23-27) shows a high tendency to form the intermolecular β-sheets that are characteristic of amyloid fibrils. nih.govbiorxiv.org Histidine at position 18 (His18) is another key residue, as its protonation state, influenced by pH, affects aggregation. mdpi.comnih.gov

The mature, fully processed form of human amylin features two post-translational modifications: a disulfide bridge between the cysteine residues at positions 2 and 7 and an amidated C-terminus. rsc.orgwikipedia.org The free acid form of human amylin, as its name suggests, lacks the C-terminal amidation and instead terminates with a free carboxylate group (-COOH). nih.govresearchgate.net

Table 1: Primary Sequence and Key Regions of Human Amylin
FeatureResidue Number(s)SequenceSignificance
Full Sequence1-37KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTYThe complete amino acid chain of human amylin.
Disulfide BridgeCys2 - Cys7Cys...CysEssential for structural stability and biological activity. rsc.org
Amyloidogenic Core20-29SNNFGAILSSHighly prone to forming amyloid fibrils. mdpi.comnih.gov
Key Aggregation-Prone Segment23-27FGAILCentral to the formation of β-sheets. biorxiv.org
pH-Sensitive Residue18HisIts charge state influences aggregation properties. mdpi.comnih.gov

Disulfide Bridge (Cys2-Cys7) and C-Terminal Amidation: Role in Structural Stability and Activity (Research on functional importance)

The post-translational modifications of human amylin are crucial for its structure and function. The intramolecular disulfide bond between Cys2 and Cys7 is a conserved feature required for full biological activity. rsc.orgwikipedia.org This bond plays a central role in fibril formation by stabilizing the N-terminal region. acs.orgnih.govacs.org Research indicates that the disulfide bridge helps to stabilize an α-helical conformation in the N-terminal region (residues 5-16), which is considered an important transient stage in the aggregation process. acs.orgcmu.edu The absence of this bond leads to a significant decrease in helical structure in favor of random coil and β-sheet conformations, altering the aggregation pathway. acs.orgnih.gov

C-terminal amidation is another critical modification for the biological activity of human amylin, significantly impacting its ability to activate its receptors. nih.govnih.gov The free acid form (hAmylin-COO-), which lacks this amide group, shows a 58-fold reduction in its ability to activate the Amylin1 receptor and a 20-fold reduction for the Amylin3 receptor. nih.gov While the absence of the C-terminal amide slows down the formation of amyloid, it does not prevent it. nih.gov The C-terminal amide group helps to stabilize the final S-shaped fibril structure by forming a hydrogen bond with Asn21 in an adjacent protofilament. researchgate.net Therefore, both the disulfide bridge and C-terminal amidation are vital for the native structure, hormonal function, and aggregation kinetics of human amylin. acs.org

Solution-State Conformations of Monomeric Human Amylin, free acid

In solution, monomeric human amylin is intrinsically disordered and does not possess a single, stable conformation. rsc.orgplos.orgnih.gov Instead, it exists as an ensemble of rapidly interconverting structures, including random coils, transient α-helices, and β-hairpins. plos.orgnih.govresearchgate.net Circular dichroism experiments suggest that under physiological conditions, human amylin is largely unstructured. nih.govcore.ac.uk However, molecular dynamics simulations and NMR studies have revealed the presence of transient secondary structures.

Simulations show that even in its disordered state, native amylin (with the disulfide bond) can transiently form an α-helical structure in the region of residues 5–16. acs.orgacs.org The C-terminal region, in contrast, is highly disordered but can populate isolated β-strand conformations. acs.org Molecular simulations have identified three relatively stable conformational states for the monomer:

A conformation with an α-helical segment (residues 9–17) and a small antiparallel β-sheet near the C-terminus. nih.govcore.ac.uk

A conformation featuring an extended antiparallel β-hairpin with a turn around residues 20–23. nih.govcore.ac.uk

An unstructured random coil. nih.govcore.ac.uk

The β-hairpin conformation is suggested to be the most stable of these states, followed by the α-helical conformation. nih.gov These transient structures are believed to be important precursors on the pathway to aggregation and fibril formation. plos.orgnih.gov

The conformational balance of human amylin is highly sensitive to its chemical environment, including factors like pH, interaction with membranes, and the presence of co-solvents. plos.orgresearchgate.net

pH: The pH of the environment plays a significant role, primarily through the ionization state of the His18 residue. mdpi.comnih.gov In the acidic environment of secretory granules (around pH 5.5), His18 is protonated and positively charged, which disfavors aggregation. mdpi.comnih.gov However, in the neutral pH (7.4) of the extracellular space where amylin is secreted, the uncharged state of His18 facilitates aggregation. mdpi.comnih.gov

Membranes: Interaction with lipid membranes, particularly those with a negative charge, can induce a conformational change in amylin, promoting the formation of an α-helical structure. plos.org

Co-solvents: Solvents like hexafluoro-isopropanol (HFIP) are known to induce and stabilize α-helical structures in amylin, particularly in the 5-20 residue span. nih.govcore.ac.uk This effect is often used in structural studies to characterize the helical propensity of the peptide. nih.gov

These environmental factors can shift the conformational equilibrium, favoring structures that may be more prone to initiate the aggregation cascade.

hAM(20–29): This ten-residue fragment (sequence SNNFGAILSS) is widely recognized as a primary amyloidogenic core of the full-length protein. nih.govaip.org It is amyloidogenic on its own and can form fibrils. aip.org Structural studies of this fragment reveal that it can adopt various polymorphic forms, including antiparallel and parallel β-sheet arrangements. nih.gov Molecular dynamics simulations show that even in a soluble trimeric state, the central FGAIL portion has a high propensity to form inter-peptide β-sheets, which are precursors to fibril formation. nih.gov

hAM(8–37): This larger fragment, which lacks the N-terminal disulfide-bridged loop, is also amyloidogenic. nih.govmedchemexpress.com Studies on this fragment have been instrumental in confirming the importance of the C-terminal region for aggregation. nih.gov The structure of hAM(8–37) in assemblies often shows a hairpin-like fold. medchemexpress.comchemscene.com Research on this fragment has also highlighted how mutations within the 20-29 region can modulate amyloid formation. nih.gov

Analysis of these fragments confirms that specific regions within the amylin sequence have an intrinsic tendency to adopt β-sheet structures, driving the aggregation process.

Structural Differences and Similarities between Human Amylin and Amylin, free acid

The primary structural difference between mature human amylin and amylin, free acid is the modification at the C-terminus. Mature amylin is C-terminally amidated, while the free acid form has a terminal carboxylate group (-COO⁻). nih.govresearchgate.net

Similarities: Both forms of the peptide share the same 37-amino acid primary sequence and the Cys2-Cys7 disulfide bridge. nih.gov Both are capable of forming amyloid fibrils, and their prefibrillar species are toxic to pancreatic β-cells. nih.gov

Differences: The C-terminal amidation significantly enhances biological activity at amylin receptors. nih.govnih.gov The free acid form (hAmylin-COO⁻) has a markedly reduced potency. nih.gov From a structural stability perspective, the C-terminal amide contributes to the stability of the final fibril structure through specific hydrogen bonding interactions. researchgate.net Consequently, the free acid version exhibits slower amyloid formation kinetics compared to the amidated form. nih.gov Despite this, the free acid is still significantly toxic, making it a useful tool for decoupling amylin's toxic effects from its receptor-mediated activity. nih.gov

Comparative Structural Studies with Non-Amyloidogenic Amylin Variants (e.g., Rodent Amylin)

Comparing human amylin to non-amyloidogenic variants, such as that found in rodents (rat and mouse), provides crucial insights into the structural determinants of amyloid formation. mdpi.complos.org Rodent amylin differs from human amylin by six amino acids, with key substitutions in the amyloidogenic 20-29 region. mdpi.comfrontiersin.org

Table 2: Amino Acid Sequence Differences Between Human and Rodent Amylin
PositionHuman AmylinRodent AmylinSignificance of Substitution
18Histidine (H)Arginine (R)Reduces aggregation and toxicity in rodents. escholarship.org
23Phenylalanine (F)Leucine (L)Alters hydrophobicity in the amyloidogenic core. frontiersin.org
25Alanine (A)Proline (P)Proline acts as a β-sheet breaker, disrupting fibril formation. mdpi.com
26Isoleucine (I)Valine (V)Conservative substitution. frontiersin.org
28Serine (S)Proline (P)Proline acts as a β-sheet breaker. mdpi.com
29Serine (S)Proline (P)Proline acts as a β-sheet breaker. mdpi.com

The most significant differences are the three proline residues at positions 25, 28, and 29 in rodent amylin. mdpi.com Proline is known as a "β-sheet breaker," and its presence in the rodent sequence disrupts the formation of the stable β-sheet structures necessary for amyloid fibrils. mdpi.complos.org While both human and rodent amylin are predominantly random coil in solution, human amylin can more readily adopt the transient α-helical and β-strand structures that act as precursors to aggregation. plos.orgnih.gov The proline substitutions in rodent amylin disrupt these transient states. plos.org These differences explain why human amylin readily forms amyloid deposits while rodent amylin does not, and they have guided the development of pramlintide, a non-amyloidogenic amylin analogue used therapeutically, which incorporates these proline substitutions. mdpi.comescholarship.org

Biosynthesis, Processing, and Turnover Mechanisms of Human Amylin

Gene Expression and Transcriptional Regulation (e.g., FoxA2, ER stress)

The gene encoding human amylin (IAPP) is located on chromosome 12. portlandpress.com Its expression is intricately regulated by a variety of transcription factors and cellular stress conditions. The IAPP and insulin (B600854) promoters share common regulatory elements and transcription factors, such as PDX1 and ISL1. mdpi.com However, studies have shown that their expression levels can be differentially regulated. mdpi.comuark.edu For instance, prolonged exposure to high glucose levels can lead to a significant increase in IAPP mRNA while insulin transcript levels remain unchanged. mdpi.comnih.gov

A key transcription factor involved in IAPP gene expression is Forkhead box protein A2 (FoxA2) . mdpi.comnih.gov The IAPP promoter contains highly conserved binding sites for FoxA2. mdpi.com Research has demonstrated that the thioredoxin-interacting protein (TXNIP), a major glucose-induced gene, stimulates IAPP transcription by increasing the expression of FoxA2. mdpi.comnih.gov This reveals a specific signaling cascade that upregulates amylin production in response to high glucose. mdpi.com

Endoplasmic reticulum (ER) stress , a condition that can be induced by high glucose and lipid levels, is another significant factor influencing IAPP gene expression. mdpi.comresearchgate.net ER stress has been shown to augment TXNIP production, which in turn can lead to increased IAPP transcription via FoxA2. mdpi.comnih.gov Studies using a FoxA2 dominant-negative construct have confirmed the crucial role of FoxA2 in IAPP promoter activity under ER-stress conditions. mdpi.com This suggests that pathological conditions like hyperglycemia and the associated ER stress can directly enhance the biosynthesis of amylin, potentially contributing to its overproduction and subsequent aggregation. mdpi.comportlandpress.com

Table 1: Key Regulators of Human Amylin Gene Expression
RegulatorRole in Amylin ExpressionAssociated Conditions
FoxA2 Key transcription factor that binds to the IAPP promoter, stimulating transcription. mdpi.comnih.govHigh glucose levels, ER stress. mdpi.com
TXNIP Upregulates IAPP transcription by increasing the expression of FoxA2. mdpi.comnih.govHigh glucose levels, ER stress. mdpi.com
ER Stress Induces IAPP gene expression, partly through the TXNIP/FoxA2 pathway. mdpi.comnih.govHyperglycemia, glucolipotoxicity. mdpi.comresearchgate.net
PDX1, ISL1 Transcription factors that also regulate the insulin gene promoter. mdpi.comGeneral pancreatic β-cell gene expression. mdpi.com

Pre-pro-Amylin and Pro-Amylin Processing Pathways in Pancreatic β-cells

The journey from the IAPP gene to the mature, biologically active amylin hormone involves a multi-step processing pathway within the pancreatic β-cells. nih.govmaplespub.com This process begins with the synthesis of an 89-amino acid precursor protein called pre-pro-amylin . nih.govacad.ro

Following translation, the 22-amino acid N-terminal signal peptide is cleaved off as the protein enters the endoplasmic reticulum, resulting in the 67-amino acid pro-amylin (also known as proIAPP). wikipedia.orgnih.gov Pro-amylin then undergoes further proteolytic cleavage and post-translational modifications to yield the final 37-amino acid mature amylin. wikipedia.orgresearchgate.net

Enzymatic Cleavage Events (e.g., Prohormone Convertases, Carboxypeptidase E)

The conversion of pro-amylin to mature amylin is orchestrated by a series of specific enzymatic cleavage events, primarily carried out by prohormone convertases (PCs) and carboxypeptidase E (CPE) . nih.govdiva-portal.org These enzymes are also involved in the processing of proinsulin, highlighting a shared processing machinery for these two co-secreted hormones. diva-portal.orgoup.com

The processing of pro-amylin involves cleavage at both its N- and C-termini, which are flanked by pairs of basic amino acid residues. acad.rooup.com

Prohormone Convertase 1/3 (PC1/3) is primarily responsible for the initial cleavage at the C-terminus of pro-amylin. wikipedia.orgoup.com

Prohormone Convertase 2 (PC2) subsequently cleaves the N-terminus. wikipedia.orgoup.com

Following the action of the convertases, Carboxypeptidase E (CPE) removes the remaining basic lysine (B10760008) and arginine residues from the C-terminus. diva-portal.orgnih.gov This step is crucial as it exposes a glycine (B1666218) residue that is necessary for the subsequent amidation of the C-terminus, a modification essential for the full biological activity of amylin. diva-portal.orgoup.com

Studies have shown that a lack of active CPE leads to impaired processing of pro-amylin, particularly at the N-terminus, which is associated with reduced levels of PC2. oup.comnih.gov

Post-Translational Modifications (e.g., Glycosylation, Oxidation) and their Research Implications

Beyond proteolytic cleavage, pro-amylin undergoes several critical post-translational modifications (PTMs) to become the mature, active hormone. These modifications are vital for its structure, function, and stability.

Disulfide Bond Formation: A key modification is the formation of a disulfide bond between the cysteine residues at positions 2 and 7 of the amylin peptide. wikipedia.orgdiva-portal.org This intramolecular bond is essential for the peptide's conformation and biological activity. diva-portal.org

C-terminal Amidation: As mentioned, following cleavage by CPE, the C-terminal glycine residue allows for amidation by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). wikipedia.orgdiva-portal.org This amidation neutralizes the negative charge of the C-terminus and is critical for receptor binding and the full biological function of amylin. nih.gov

Oxidation: Research has explored the effects of oxidative modifications on amylin. Exposure to oxidants like hydrogen peroxide and hypochlorous acid can lead to post-translational oxidative modifications (oxPTMs). researchgate.net While these modifications can modulate fibril formation, some studies suggest that oxidized amylin is not directly toxic to islet β-cells but may alter the inflammatory response of immune cells. researchgate.net

Glycosylation: While not as extensively studied for amylin as for other proteins, the potential for glycosylation and its impact on aggregation and function remains an area of research interest.

The study of these PTMs is crucial for understanding amylin's normal biology and its role in pathology. For instance, the highly amyloidogenic nature of human amylin suggests that any alterations in these modifications could influence its propensity to aggregate. nih.gov

Intracellular Trafficking and Subcellular Localization Research (e.g., Nucleus, Endoplasmic Reticulum, Secretory Granules)

After synthesis and initial processing in the endoplasmic reticulum, pro-amylin is transported through the Golgi apparatus and packaged into secretory granules , where the final stages of processing occur. uark.edumaplespub.com In these granules, mature amylin is co-stored with insulin before being co-secreted in response to stimuli like high glucose. researchgate.netnih.gov

Research into the subcellular localization of amylin has revealed a complex picture, particularly under conditions of over-expression or cellular stress.

Endoplasmic Reticulum and Golgi Apparatus: Studies have shown that when human IAPP is over-expressed in cell lines, it can accumulate within the ER and Golgi apparatus. nih.gov This intracellular accumulation precedes the onset of apoptosis, suggesting that buildup in these organelles can trigger cell death pathways. nih.gov

Nucleus: More recent research has identified a novel trafficking pathway for amylin to the cell nucleus and even the nucleolus. portlandpress.comportlandpress.com While the functional significance of this nuclear localization is still being investigated, it does not appear to adversely affect cell proliferation or nucleolar function under the conditions studied. portlandpress.com This finding opens up new avenues for understanding potential roles of amylin in nuclear signaling. portlandpress.com

Plasma Membrane and Endocytosis: Amylin monomers and oligomers can be internalized by pancreatic cells through various mechanisms, including endocytosis and direct translocation across the plasma membrane. nih.gov Research indicates that macropinocytosis serves as a major clearance pathway for both forms of amylin, potentially playing a cyto-protective role by removing toxic oligomers. nih.gov

The trafficking and localization of amylin are critical for maintaining cellular homeostasis. Faulty trafficking, leading to accumulation in specific subcellular compartments, is increasingly recognized as a key factor in the pathology of amyloid diseases. portlandpress.com

Catabolism and Proteolytic Degradation Mechanisms (e.g., Insulin-Degrading Enzyme, BACE2)

The clearance and degradation of amylin are essential for regulating its levels and preventing its accumulation and aggregation. Several proteases have been identified that can hydrolyze amylin.

Insulin-Degrading Enzyme (IDE): IDE, a zinc-metalloendopeptidase, is a major enzyme responsible for the degradation of amylin. mdpi.comnih.gov It also degrades insulin and other amyloidogenic proteins like amyloid β-protein. pnas.org The shared degradation pathway with insulin is significant, as high levels of insulin can competitively inhibit the degradation of amylin. nih.gov This suggests that in conditions of hyperinsulinemia, amylin clearance may be reduced, potentially contributing to its accumulation. nih.gov Research has shown that IDE-mediated degradation plays a crucial role in regulating amylin levels in vivo. mdpi.compnas.org

Beta-site APP-cleaving enzyme 2 (BACE2): BACE2 is another protease that has been shown to degrade amylin. mdpi.comresearchgate.net

The existence of multiple proteases for amylin suggests a concerted effort by the cell to regulate its steady-state levels. mdpi.com Dysregulation of these proteolytic pathways, either through genetic variation or competitive inhibition, could disrupt the balance of amylin turnover and contribute to the pathogenesis of amyloid-related diseases. mdpi.com

Table 2: Enzymes Involved in Amylin Degradation
EnzymeTypeLocationSignificance in Amylin Catabolism
Insulin-Degrading Enzyme (IDE) Zinc-metalloendopeptidaseCytosol, peroxisomes, endosomes, cell surface. pnas.orgA primary enzyme for amylin degradation. mdpi.comnih.gov Its activity can be competitively inhibited by insulin. nih.gov
BACE2 Aspartyl protease-Also identified as an amylin-degrading enzyme. mdpi.comresearchgate.net

Impact of Impaired Processing on Amyloidogenesis Research

A growing body of evidence suggests that impaired processing of pro-amylin is a critical factor in the initiation of islet amyloid formation, a key pathological feature in type 2 diabetes. researchgate.netdiva-portal.org Under normal conditions, the processing of pro-amylin is efficient, and the mature, soluble amylin peptide is secreted. However, in states of increased secretory demand and metabolic stress, this process can become inefficient. wikipedia.org

Accumulation of Processing Intermediates: Inefficient processing can lead to the accumulation and secretion of unprocessed or partially processed forms of pro-amylin. wikipedia.orgoup.com Research has shown that these pro-amylin intermediates can be found within islet amyloid deposits. diva-portal.org

Seeding of Amyloid Formation: Studies suggest that unprocessed pro-amylin can act as a nucleus, or "seed," for the aggregation of mature amylin, thereby initiating the formation of amyloid fibrils. wikipedia.orgdiva-portal.org This seeding capacity has been demonstrated in studies where pro-amylin fibrils were shown to accelerate IAPP fibrillogenesis. diva-portal.org The N-terminal processing of pro-amylin appears to be particularly susceptible to impairment, and this is considered a key initiating factor in amyloid formation. wikipedia.org

Cellular Stress and Apoptosis: The accumulation of misfolded pro-amylin and its aggregates within the endoplasmic reticulum can induce ER stress and activate the unfolded protein response (UPR). nih.gov If this stress is prolonged or overwhelming, it can trigger apoptosis, leading to the progressive loss of pancreatic β-cells. nih.gov

Therefore, research focusing on the mechanisms of pro-amylin processing and its dysregulation is central to understanding the pathogenesis of type 2 diabetes. The discovery that processing intermediates are amyloidogenic, albeit potentially less so than mature amylin, and can seed further aggregation highlights the importance of maintaining fidelity in the entire biosynthesis and processing pathway. diva-portal.orgnih.gov Understanding these early events in amyloidogenesis may offer novel therapeutic targets aimed at preventing or slowing the loss of β-cell mass in diabetes.

Amyloid Aggregation and Fibril Formation Mechanisms of Human Amylin, Free Acid

Kinetics and Thermodynamics of Aggregation (e.g., Lag Phase, Growth Phase, Plateau)

The aggregation of human amylin, including its free acid form, follows a characteristic sigmoidal curve, which can be divided into three distinct phases: the lag phase, the growth (or exponential) phase, and the plateau phase. nih.gov

Lag Phase: This initial phase is a period of apparent inactivity where the formation of aggregation-competent monomers and their subsequent assembly into small, unstable oligomers, or nuclei, occurs. researchgate.net The length of the lag phase is highly sensitive to factors such as protein concentration, pH, and the presence of pre-existing seeds.

Growth Phase: Following the formation of stable nuclei, a rapid elongation phase ensues. In this phase, monomers are added to the ends of the growing fibrils, leading to a significant increase in the total fibril mass.

Plateau Phase: The aggregation process eventually reaches a steady state, or plateau, where the concentration of monomeric amylin decreases to a critical concentration, and the net rate of fibril growth slows down as an equilibrium is established between the monomeric and fibrillar states.

The thermodynamics of amyloid fibril growth are characterized by a complex interplay of enthalpic and entropic contributions. The process is generally considered to be thermodynamically favorable, driven by factors such as the formation of extensive hydrogen-bonding networks in the cross-β-sheet structure and the burial of hydrophobic residues. nih.gov While specific thermodynamic parameters for human amylin, free acid are not extensively detailed in the literature, studies on amyloidogenic proteins suggest that the Gibbs free energy of aggregation (ΔG) is linked to the stability of the aggregates. nih.gov

Kinetic PhaseDescriptionKey Molecular Events
Lag PhaseInitial slow phase with no detectable fibril formation.Conformational changes in monomers, formation of unstable oligomers and nuclei.
Growth PhaseRapid increase in fibril mass.Elongation of fibrils by monomer addition.
Plateau PhaseSteady state where fibril growth slows down.Equilibrium between monomers and fibrils is reached.

Nucleation-Dependent Polymerization Theory in Amylin Amyloidogenesis

Once a nucleus is formed, it acts as a template for the rapid addition of monomers, leading to the exponential growth of the fibril. The process can be significantly accelerated by the addition of pre-formed amyloid fibrils, or "seeds," which bypass the slow nucleation step. This seeding capability is a hallmark of nucleation-dependent polymerization and has been demonstrated for human amylin. acs.org

Characterization of Aggregation Intermediates (e.g., Oligomers, Protofilaments, Amorphous Aggregates)

During the aggregation process, human amylin, free acid, forms a heterogeneous population of intermediate species before assembling into mature fibrils. These intermediates include:

Oligomers: Small, soluble aggregates of amylin monomers are among the earliest species to form. These can range from dimers and trimers to larger, more complex structures.

Protofilaments: Elongated, flexible structures that are precursors to mature fibrils. They are formed by the assembly of oligomers or the direct addition of monomers.

Amorphous Aggregates: In addition to the ordered fibrillar pathway, amylin can also form disordered, amorphous aggregates, particularly under certain environmental conditions.

A key event in amylin amyloidogenesis is the conformational change of the peptide from its natively unfolded or random coil state to a highly ordered β-sheet structure. In solution, monomeric human amylin is intrinsically disordered. Upon initiation of aggregation, the peptide undergoes a significant structural transition, adopting a β-sheet-rich conformation that is the fundamental building block of the amyloid fibril. This transition is a critical step that facilitates the intermolecular interactions necessary for fibril formation.

A growing body of evidence suggests that the soluble oligomeric intermediates, rather than the mature amyloid fibrils, are the primary cytotoxic species in amylin-related pathology. nih.gov These oligomers are believed to exert their toxicity through various mechanisms, including membrane disruption, induction of oxidative stress, and initiation of apoptotic pathways. In research models, pre-fibrillar species of both amidated and free acid forms of human amylin have been shown to be toxic to cultured β-cells, while the mature fibrils are not. nih.gov

Amylin SpeciesDescriptionReported Cytotoxicity (EC50)
Human Amylin (amidated)Physiologically active form~63 µM uzh.ch
Human Amylin, free acidVariant with a free C-terminusModerately less toxic than amidated form nih.gov
Pro-amylin(1-48)Processing intermediate~71 µM uzh.ch
Mature Amyloid FibrilsInsoluble, highly ordered aggregatesNot toxic nih.gov

Influence of Environmental Factors on Aggregation (e.g., pH, concentration, oxidative stress)

The aggregation of human amylin, free acid, is highly sensitive to environmental conditions.

pH: The pH of the solution plays a critical role in modulating amylin aggregation. The aggregation process is significantly slower at acidic pH compared to neutral or slightly alkaline pH. This is attributed to electrostatic repulsion between the positively charged amylin molecules at lower pH, which hinders their association. acs.org The pKa of His18 in the amylin sequence is a key factor, acting as an electrostatic switch that inhibits fibrillization when protonated. acs.org

Oxidative Stress: While not as extensively studied for the free acid form specifically, oxidative stress is known to promote protein aggregation and may play a role in amylin amyloidogenesis.

pH ConditionEffect on AggregationUnderlying Mechanism
Acidic (e.g., pH < 6.0)Inhibits fibrillization, longer lag timesIncreased electrostatic repulsion due to protonation of residues like His18. acs.org
Neutral to Slightly Alkaline (e.g., pH 7.4)Promotes fibrillization, shorter lag timesReduced electrostatic repulsion, favoring intermolecular interactions.

Molecular Determinants of Amyloidogenicity (e.g., specific amino acid sequences, C-terminal amidation)

The intrinsic amyloidogenicity of human amylin is encoded within its amino acid sequence.

Specific Amino Acid Sequences: The region spanning residues 20-29 is considered to be the core amyloidogenic segment of human amylin. nih.gov This hydrophobic region is crucial for the self-assembly and formation of the cross-β-sheet structure.

C-terminal Amidation: The naturally occurring form of human amylin possesses an amidated C-terminus. The free acid form, which has a carboxylate group at the C-terminus, exhibits a slower rate of amyloid formation compared to its amidated counterpart. nih.gov Replacement of the C-terminal amide with a carboxylate introduces a negative charge, which can lead to electrostatic repulsion and hinder the aggregation process. Despite the slower kinetics, the free acid form is still capable of forming amyloid fibrils and exhibits significant cytotoxicity. nih.gov

Interactions with Extracellular Matrix Components (e.g., Collagen, Glycosaminoglycans) and their effect on Aggregation Kinetics

The aggregation of human amylin is significantly influenced by its interaction with components of the extracellular matrix (ECM), a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Key components of the ECM, such as collagen and glycosaminoglycans (GAGs), have been shown to modulate the kinetics of amylin fibril formation. acs.orgbiorxiv.org

Recent studies have identified collagen I, a major structural protein in the islet ECM, as a potent accelerator of amylin aggregation. ias.ac.in The expression of collagen I in the islet tissue is known to increase during the progression of diabetes. ias.ac.in Fibrillar collagen acts as a biophysical scaffold, promoting the nucleation of amylin aggregates. acs.orgias.ac.in The interaction is governed by a combination of hydrophobic, hydrophilic, and cation-π interactions. biorxiv.orgresearchgate.net This scaffolding effect leads to a significant acceleration of amyloid formation, with the resulting amyloid fibrils remaining associated with the collagen fibers. acs.orgbiorxiv.org This interaction between amylin and collagen is considered a form of 'pathological scaffolding' that can hasten disease progression. ias.ac.in

Glycosaminoglycans (GAGs), which are long, unbranched polysaccharides, are also frequently found associated with amyloid deposits in tissues. nih.govnih.gov GAGs such as heparan sulfate (B86663) have been reported to accelerate amylin aggregation. researchgate.net The highly negative charges of GAGs are believed to interact with positively charged residues on the amyloidogenic protein, facilitating aggregation. nih.govnih.gov This interaction can function as a template, promoting the self-assembly of amylin monomers into oligomeric precursors and, eventually, mature amyloid fibrils. nih.gov Evidence suggests that GAGs play an active role in both favoring the formation and stabilizing the final amyloid fibril structure. nih.gov

Table 1: Effect of Extracellular Matrix Components on Amylin Aggregation Kinetics

ECM Component Observed Effect on Aggregation Mechanism of Action References
Collagen I (Fibrillar) Accelerates aggregation; shortens lag phase Acts as a pathological scaffold, promoting nucleation via hydrophobic, hydrophilic, and cation-π interactions. acs.org, biorxiv.org, ias.ac.in
Glycosaminoglycans (GAGs) Accelerates aggregation and nucleation Functions as a structural template, facilitating self-assembly through electrostatic interactions. nih.gov, nih.gov

Comparison of Aggregation Propensity between Human Amylin and Amylin, free acid

The structure of the C-terminus of the amylin peptide plays a crucial role in its propensity to aggregate. Naturally occurring, physiologically active human amylin possesses an amidated C-terminus. In contrast, Amylin, free acid, also referred to as Amylin-COO⁻, features a C-terminal carboxylate group. ucl.ac.uk

Comparative studies have demonstrated that the physiologically relevant amidated form of human amylin has a higher propensity to form amyloid fibrils than its free acid counterpart. ucl.ac.uk The replacement of the C-terminal amide with a carboxylate group slows the kinetics of amyloid formation, though it does not prevent it entirely. ucl.ac.uk Biophysical studies confirm that amylin free acid is less aggregation-prone than the amidated form. nih.gov This difference in aggregation propensity is significant, as the process of amyloid formation is linked to cellular toxicity. ucl.ac.uk

The reduced amyloidogenicity of the free acid form is attributed to the change in charge and chemical nature of the C-terminus. While both forms produce prefibrillar species that are toxic to cultured β-cells, amylin free acid is considered moderately less so. ucl.ac.uk This distinction is important for in vitro studies aiming to decouple the toxic effects of amylin aggregation from its normal receptor-mediated activity, as the free acid form exhibits significantly reduced activation of amylin receptors. ucl.ac.uk

Table 2: Comparison of Aggregation Properties: Amidated vs. Free Acid Human Amylin

Peptide Form C-Terminus Aggregation Rate Relative Amyloidogenicity References
Human Amylin Amidated (-CONH₂) Faster Higher ucl.ac.uk, nih.gov
Amylin, free acid Carboxylate (-COO⁻) Slower Lower nih.gov, ucl.ac.uk

Pathological Mechanisms Associated with Human Amylin, Free Acid Aggregation

Cellular Dysfunction Mechanisms in Pancreatic β-cells (Research Models)

The aggregation of human amylin within and around pancreatic β-cells triggers a cascade of detrimental events that culminate in cellular dysfunction and apoptosis, contributing to the loss of β-cell mass. mdpi.comresearchgate.net

The endoplasmic reticulum is crucial for protein folding and processing, including proinsulin and proIAPP. The accumulation of misfolded human amylin oligomers, both within the ER and in the cytosol, can overwhelm the ER's protein-folding capacity, leading to a condition known as ER stress. nih.govmdpi.com This stress activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. mdpi.com However, chronic or excessive ER stress, as induced by persistent human amylin aggregation, shifts the UPR towards pro-apoptotic pathways, leading to β-cell death. mdpi.comproquest.com Studies in INS-1E cell models overexpressing human amylin have demonstrated that ER stress significantly promotes the oligomerization of amylin, creating a vicious cycle that enhances protein aggregation and subsequent β-cell dysfunction. mdpi.comdntb.gov.ua This process involves the upregulation of pro-apoptotic genes and is considered a more significant contributor to intracellular amylin oligomerization than oxidative stress. mdpi.com

Table 1: Research Findings on Human Amylin-Induced ER Stress in Pancreatic β-cells

Research ModelKey FindingsReference(s)
INS-1E cells overexpressing human amylinER stress conditions enhanced amylin oligomerization compared to oxidative stress conditions. mdpi.com
Transgenic mice expressing human amylinHuman amylin oligomers were detected in the ER membrane and in swollen ER structures. nih.gov
Primary human isletsInduction of ER stress led to a significant increase in both human amylin mRNA and protein levels. mdpi.com
INS-1 β-cellsOverexpression of human amylin was shown to induce ER stress. mdpi.com

Mitochondria are vital for β-cell function, particularly in glucose-stimulated insulin (B600854) secretion through ATP production. nih.gov Human amylin aggregates, particularly oligomers, can directly and indirectly impair mitochondrial function. nih.govnih.gov These oligomers have been observed to localize to and damage mitochondria. nih.gov The interaction leads to the disruption of the mitochondrial membrane, impairing the electron transport chain and reducing cellular respiration. nih.govresearchgate.net Specifically, studies have shown a reduction in the activity of mitochondrial complex I and complex IV. mdpi.comresearchgate.net This mitochondrial damage results in the overproduction of reactive oxygen species (ROS), leading to oxidative stress. nih.govresearchgate.net Oxidative stress, in turn, can damage cellular components, including lipids, proteins, and DNA, and further exacerbate mitochondrial dysfunction and ER stress, ultimately triggering apoptosis. mdpi.comnih.gov

A primary mechanism of human amylin cytotoxicity involves the direct interaction of its oligomers with cellular membranes. researchgate.netnih.gov It is proposed that these soluble oligomers, rather than the mature fibrils, are responsible for permeabilizing the β-cell membrane. researchgate.netnih.gov Two main hypotheses exist: the formation of discrete, unregulated pores or channels in the membrane, and a more general "detergent-like" disruption of the lipid bilayer. nih.govresearchgate.netbiorxiv.org Both mechanisms lead to increased membrane permeability, disrupting the critical ion gradients necessary for cell survival and function. biorxiv.orgnih.gov This membrane permeabilization can compromise both the plasma membrane and the membranes of intracellular organelles like the ER and mitochondria. nih.govbiorxiv.org The disruption of membrane integrity leads to a dysregulation of calcium (Ca2+) homeostasis, causing an influx of extracellular Ca2+ or leakage from intracellular stores. biorxiv.org Elevated cytosolic Ca2+ levels can trigger various apoptotic pathways, contributing significantly to β-cell death. biorxiv.org

Autophagy is a cellular recycling process that degrades and removes aggregated proteins and damaged organelles, playing a crucial protective role in β-cells. nih.govdiabetesjournals.org This pathway is essential for clearing misfolded proteins like human amylin. mdpi.comnih.gov However, evidence suggests that human amylin oligomers can disrupt their own clearance by impairing the autophagy-lysosomal pathway. nih.govnih.gov Studies using β-cell-specific autophagy-deficient mice (Atg7-deficient) that also express human amylin showed an accelerated accumulation of toxic oligomers, leading to β-cell loss and the development of diabetes. nih.govjci.orgsemanticscholar.org The accumulation of human amylin can lead to a disruption of lysosome-dependent degradation. nih.gov This impairment creates a detrimental feedback loop where the accumulation of toxic oligomers inhibits the very process responsible for their removal, thereby exacerbating cellular stress and promoting apoptosis. nih.govresearchgate.net

Human amylin aggregates can trigger a localized inflammatory response in the pancreas by activating the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 into active caspase-1. nih.govcriver.com Caspase-1 then processes pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β), into their mature, secreted forms. nih.govmdpi.com Studies have shown that oligomeric forms of human amylin are potent activators of the NLRP3 inflammasome in macrophages and potentially within β-cells themselves. nih.govnih.gov The resulting increase in IL-1β production contributes to β-cell dysfunction and apoptosis, creating a pro-inflammatory environment within the islet that further propagates tissue damage. nih.govnih.gov Research using a cell-free system has suggested that human amylin may directly interact with NLRP3 to initiate inflammasome assembly. nih.gov

Table 2: Research Models for Studying NLRP3 Inflammasome Activation

Model TypeDescriptionKey ApplicationReference(s)
Myeloid-derived cells (e.g., Macrophages)Primary cells or cell lines (like J774A.1) used to study innate immune responses.Investigating the activation of the NLRP3 inflammasome by extracellular human amylin aggregates. nih.govmdpi.com
LPS/ATP-induced Peritonitis ModelAn in vivo model where lipopolysaccharide (LPS) primes the inflammasome and ATP acts as the activation signal.Studying the NLRP3 pathway and the efficacy of potential inhibitors in a living organism. criver.com
Cell-free SystemAn in vitro assay using purified NLRP3 and ASC proteins.Assessing the direct interaction between human amylin and inflammasome components. nih.gov
Bone Marrow-Derived Dendritic Cells (BMDC)Primary immune cells used to study inflammasome activation in response to various stimuli.Demonstrating that IAPP oligomers, not fibrils, activate the Nlrp3 inflammasome. nih.gov

Neurotoxicity Mechanisms of Human Amylin, free acid (Research Models)

The pathological effects of human amylin are not confined to the pancreas; emerging evidence points to its neurotoxic potential. nih.govnih.gov Human amylin can cross the blood-brain barrier and has been found in the brains of individuals with Alzheimer's disease, sometimes co-localized with amyloid-β plaques. nih.govnih.gov The mechanisms of amylin-induced neurotoxicity share similarities with its effects on β-cells and with the toxicity of amyloid-β itself. researchgate.netnih.gov

In research models using cultured neurons, human amylin has been shown to be neurotoxic in a dose-dependent manner, an effect not observed with the non-amyloidogenic rodent form of amylin. nih.govresearchgate.netnih.gov A key mechanism of this neurotoxicity is the induction of mitochondrial dysfunction. nih.govresearchgate.net Both human amylin and amyloid-β have been shown to reduce the activity of electron transport chain complex IV, impair cellular respiration, and increase the generation of ROS in neuronal models. nih.govresearchgate.net This suggests a shared pathway of toxicity centered on mitochondrial damage. researchgate.net Furthermore, human amylin oligomers can interact with and disrupt neuronal membranes, potentially leading to the dysregulation of ion homeostasis and subsequent cell death, similar to the mechanisms observed in pancreatic β-cells. researchgate.netnih.gov

Role of Amylin Aggregation in Disease Progression in Research Models

In research models, the aggregation of human amylin is a critical driver of disease progression, primarily by inducing the dysfunction and death of pancreatic β-cells, which is a hallmark of T2DM. preprints.orgjci.orgnih.govacs.org The accumulation of toxic amylin aggregates, from soluble oligomers to mature fibrils, contributes directly to the loss of β-cell mass and subsequent insulin insufficiency. mdpi.commedsci.orgresearchgate.net

Studies using transgenic mouse models that overexpress human IAPP show that these animals are prone to developing islet amyloid deposits, which leads to β-cell loss and impaired insulin secretion. jci.orgnih.gov The progression is often exacerbated by metabolic stress, such as a high-fat diet, which increases the burden on β-cells and accelerates amylin aggregation. mdpi.com The toxic oligomers disrupt cellular membranes, trigger endoplasmic reticulum (ER) stress, impair autophagy, and activate inflammatory pathways, all of which contribute to β-cell failure. mdpi.comnih.govnih.gov

Furthermore, the ability of amylin to cross the blood-brain barrier and form mixed plaques with Aβ suggests a role in the progression of neurodegenerative diseases. nih.govpreprints.org The presence of amylin aggregates in the brain may contribute to the pathology and cognitive decline observed in conditions like Alzheimer's disease, providing a molecular link between metabolic and neurological disorders. nih.govpreprints.orgmedsci.org

Disease ContextRole of Amylin Aggregation in Progression (Based on Research Models)Reference
Type 2 Diabetes Mellitus (T2DM)Induces β-cell apoptosis and reduces β-cell mass, leading to insulin deficiency and β-cell failure. preprints.orgjci.orgnih.gov
T2DMAmylin oligomers and fibrils induce high ROS generation through ER and mitochondrial stress in β-cells. acs.org
Neurodegenerative Disease (e.g., Alzheimer's)Forms neurotoxic oligomers and protofibrils that lead to plaque formation and neurodegeneration. medsci.org
Neurodegenerative Disease (e.g., Alzheimer's)Cross-seeds with Aβ to form mixed plaques in the brain, potentially accelerating pathology. nih.govpreprints.org

Methodologies for Studying Human Amylin, Free Acid in Academic Research

Biophysical Techniques for Structural and Aggregation Analysis

A suite of biophysical methods is utilized to analyze the structural characteristics and aggregation behavior of human amylin. These techniques offer complementary information, from atomic-level structural details to the macroscopic observation of fibrillar networks.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of proteins and peptides in solution. For human amylin, NMR studies have been instrumental in characterizing its conformation in different environments.

In the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic a membrane environment, the structure of human amylin has been resolved. rcsb.org These studies revealed a kinked helix motif, with helical conformations in residues 7-17 and 21-28. rcsb.org The angle between the N- and C-terminal helices is constrained to approximately 85 degrees. rcsb.org It has been noted that the amidated form of human IAPP exhibits greater helical content compared to the free acid form, which may influence its aggregation and membrane-disrupting activities. rcsb.org

Solid-state NMR (ssNMR) has also been employed to study the fibrillar form of amylin. These studies have provided high-resolution models of the amyloid fibril structure, revealing the arrangement of β-sheets. nih.govnih.gov Paramagnetic solid-state NMR techniques can provide site-specific electron-nucleus distances, offering further constraints for determining the protein's fold within the fibril core and the assembly of protofilaments. nih.gov

Key Findings from NMR Spectroscopy of Human Amylin:

FeatureObservationSignificance
Monomeric Structure (in micelles) Kinked helix motif with helical regions at residues 7-17 and 21-28. rcsb.orgProvides insight into the initial conformation of amylin at membrane surfaces, which is thought to be a critical step in aggregation.
Fibril Structure High-resolution models show the arrangement of parallel in-register β-sheets. nih.govnih.govElucidates the fundamental structure of the amyloid fibrils, which is crucial for understanding their stability and pathological effects.
Paramagnetic Labeling Enables determination of protein fold within the fibril core and protofilament assembly. nih.govOffers detailed structural information that is inaccessible by conventional ssNMR, aiding in the refinement of fibril models.

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins and peptides. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org For human amylin, CD is invaluable for monitoring conformational changes during aggregation.

Initially, human amylin in solution typically exhibits a random coil structure, characterized by a negative peak around 200 nm in the CD spectrum. researchgate.netmanchester.ac.uk As aggregation proceeds, a conformational transition to a β-sheet structure occurs. This is observed as the emergence of a negative minimum at approximately 216-220 nm. researchgate.net The kinetics of this change can be followed over time to study the rate of fibril formation.

Studies have shown that highly toxic preparations of amylin initially have little β-sheet content but undergo a significant time-dependent formation of β-conformers. manchester.ac.uk Conversely, less toxic preparations often contain pre-formed fibrils with a high initial β-sheet content and a lower propensity for further aggregation. manchester.ac.uk

Typical CD Spectral Changes During Human Amylin Aggregation:

Time PointPredominant Secondary StructureCharacteristic CD Signal
Initial (t=0) Random CoilNegative peak at ~200 nm researchgate.net
Intermediate Partial α-helical/β-sheetShifting of the negative peak and appearance of a minimum around 220 nm.
Final (Fibrils) β-sheetStrong negative minimum at ~216-220 nm researchgate.net

Electron microscopy (EM) is a high-resolution imaging technique that allows for the direct visualization of amyloid fibril morphology. Both transmission electron microscopy (TEM) and cryo-electron microscopy (cryo-EM) have been extensively used to study human amylin aggregates.

TEM images of negatively stained amylin samples reveal the characteristic long, unbranched, and often twisted fibrillar structures. researchgate.netnih.gov These fibrils typically have a diameter of approximately 7-10 nm. TEM can also be used to observe the effects of inhibitors or different environmental conditions on fibril morphology. researchgate.net

Cryo-EM has provided unprecedented high-resolution structures of full-length human amylin fibrils. nih.govbiorxiv.org These studies have confirmed that the fibril is composed of two symmetrically related protofilaments. The ordered core of the fibril primarily consists of residues 14-37. nih.gov This detailed structural information supports the hypothesis that residues 20-29 form the central amyloidogenic core. nih.gov

Morphological Features of Human Amylin Fibrils Observed by EM:

FeatureDescription
Overall Morphology Long, unbranched, rope-like polymers. researchgate.netnih.gov
Fibril Width Approximately 6-20 nm. nih.gov
Protofilament Arrangement Two symmetrically related protofilaments. nih.gov
Ordered Core Comprises residues 14-37. nih.gov

Thioflavin-T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structure of amyloid fibrils. slideshare.netroyalsocietypublishing.org This property makes ThT assays a standard and convenient method for monitoring the kinetics of amyloid formation in vitro. slideshare.net

In a typical ThT assay, the fluorescence intensity is measured over time. The resulting kinetic profile is often sigmoidal, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation). nih.gov This allows for the quantitative analysis of aggregation rates and the effects of potential inhibitors. nih.gov

It is important to note that the presence of certain exogenous compounds, such as some polyphenols, can interfere with ThT fluorescence, potentially leading to biased results. scispace.com Therefore, it is often recommended to use complementary techniques, such as TEM, to confirm the presence of fibrils. nih.gov

Parameters Obtained from ThT Fluorescence Assays:

ParameterDescription
Lag Time (t_lag) The time required for the formation of stable nuclei.
Apparent Rate Constant (k_app) The rate of fibril elongation.
Maximum Fluorescence Intensity (I_max) Proportional to the final amount of amyloid fibrils.
Time to Half-Maximum Fluorescence (t_50) The time at which 50% of the maximum fluorescence is reached. nih.gov

Turbidimetry assays measure the light scattering caused by the formation of large aggregates in solution. nih.gov As human amylin monomers assemble into larger fibrillar structures, the turbidity of the solution increases. This change in turbidity can be monitored over time to follow the kinetics of aggregation. nih.gov

This technique is relatively simple and does not require an extrinsic label. nih.gov It is often used as a complementary method to ThT fluorescence assays to confirm the formation of large aggregates. nih.gov The kinetic profiles obtained from turbidimetry are typically sigmoidal, similar to those from ThT assays. researchgate.net

Example of Turbidity Assay Data for Amylin Aggregation:

Time (hours)Absorbance at 360 nm (Arbitrary Units)
00.05
10.06
20.10
30.25
40.45
50.60
5.50.65
Data adapted from a study on the effect of Chrysin on amylin aggregation. nih.gov

Two-dimensional infrared (2D IR) spectroscopy is a sophisticated vibrational spectroscopy technique that provides high structural and temporal resolution for studying protein secondary structure and dynamics. nih.govacs.orgresearchgate.net By focusing on the amide I band, which is sensitive to protein secondary structure, 2D IR can capture structural changes during the aggregation process. nih.govresearchgate.net

The use of site-specific isotope labeling (e.g., with ¹³C) allows for the tracking of the structural evolution of individual residues within the amylin sequence. nih.govpnas.org Studies using 2D IR have revealed that the aggregation of human amylin is a multistep process involving intermediate β-sheet structures. pnas.org The diagonal line widths in 2D IR spectra provide information about the dynamics and structural heterogeneity of the system. nih.govacs.orgresearchgate.net

Key Insights from 2D IR Spectroscopy of Human Amylin:

FindingSignificance
Multistep Aggregation Pathway Reveals the presence of prefibrillar intermediates with β-sheet content. pnas.org
Residue-Specific Kinetics Allows for the determination of the order in which different regions of the peptide adopt their final structure. pnas.org
Structural Heterogeneity The diagonal line widths in the spectra indicate the degree of structural disorder within the fibrils. nih.govacs.orgresearchgate.net

Biochemical Assays for Processing and Degradation Studies

Biochemical assays provide a controlled, in vitro environment to dissect the molecular lifecycle of human amylin, from its post-translational modifications to its eventual breakdown.

Mass spectrometry (MS) stands as a cornerstone analytical tool for the detailed characterization of human amylin and its fragments. nih.gov This technique is particularly adept at identifying post-translational modifications (PTMs), which can alter the peptide's structure and aggregation propensity. nih.gov MS-based proteomics can detect a wide array of modifications, including glycosylation and phosphorylation, without prior knowledge of their presence. nih.govyoutube.com The methodology typically involves ionizing amylin-derived peptides and separating them based on their mass-to-charge ratio. researchgate.net For more in-depth structural information, tandem mass spectrometry (MS/MS) is employed to fragment the peptides, allowing for the precise localization of PTMs. researchgate.net

Researchers often face challenges with the low natural abundance of modified peptides and the potential for modifications to be unstable during analysis. nih.gov To address this, enrichment techniques like immobilized metal affinity chromatography (IMAC) are utilized, particularly for phosphopeptides. sigmaaldrich.com Insights from other amyloid proteins, such as amyloid-beta, have demonstrated how MS can reveal glycosylation patterns that influence aggregation and metal ion interactions. nih.gov

The clearance of human amylin is critical, as its accumulation can lead to the formation of toxic amyloid deposits. Assays designed to study proteolytic degradation are therefore vital for understanding this aspect of amylin biology. These assays are crucial for investigating the role of enzymes like insulin-degrading enzyme (IDE) in amylin catabolism. nih.govnih.gov

Several innovative assay formats have been developed. One such assay uses a dually tagged rodent amylin substrate with fluorescein and biotin. nih.gov The breakdown of this substrate can be tracked using fluorescence-based readouts or through fluorescence polarization, a method well-suited for high-throughput screening applications. nih.govnih.gov Another advanced method employs an internally quenched fluorogenic substrate, which provides the advantage of continuous, real-time monitoring of enzymatic activity. nih.gov These assays are instrumental in identifying proteases that target amylin and in the search for therapeutic compounds that could enhance its degradation. nih.govnih.gov

Cell Culture Models for Amylin Research (e.g., pancreatic islet cells, rat insulinoma cells, neuronal cell lines)

Cell-based models are indispensable for examining the cellular and molecular consequences of human amylin exposure, including its cytotoxic effects.

Pancreatic Islet Cells : As the physiological source of amylin, primary pancreatic islet cells represent a highly relevant model system. nih.gov Research using isolated islets from humans and rats has been pivotal in elucidating the pathways of amylin-induced β-cell death and dysfunction. mdpi.commdpi.com For instance, ex vivo experiments have conclusively shown that aggregates of human amylin can trigger apoptosis in β-cells. mdpi.com

Rat Insulinoma Cells : Cell lines derived from rat insulinomas, such as INS-1 and RIN-m5F, are extensively used due to their practicality and robustness in culture. jpp.krakow.pljpp.krakow.plresearchgate.net These cell lines have facilitated detailed studies into the mechanisms of amylin toxicity, including the induction of stress in the endoplasmic reticulum and mitochondrial damage. jpp.krakow.plnih.gov Studies utilizing INS-1 cells, for example, have helped to define the concentration-dependent toxic effects of human amylin. nih.gov

Neuronal Cell Lines : The recognized association between type 2 diabetes and neurodegenerative conditions like Alzheimer's disease has led to the use of neuronal cell lines in amylin research. nih.goveurekaselect.com Lines such as the mouse neuroblastoma Neuro-2a (N2a) and the human neuroblastoma SK-N-SH are employed to probe the neurotoxic potential of amylin. acs.orgmdpi.comnih.gov Work with primary cultures of human fetal neurons has demonstrated that amylin can induce neuronal apoptosis, an effect that can be mitigated by amylin receptor antagonists. nih.gov

Below is an interactive table summarizing common cell lines used in amylin research.

Cell LineOrganismCell TypeApplication in Amylin Research
INS-1RatPancreatic β-cell (Insulinoma)Studies on amylin cytotoxicity, apoptosis, and insulin (B600854) secretion. jpp.krakow.plnih.gov
RIN-m5FRatPancreatic β-cell (Insulinoma)Investigating molecular mechanisms of amylin-related toxicity. researchgate.net
Neuro-2a (N2a)MouseNeuronal (Neuroblastoma)Assessing neurotoxicity and the effects of potential therapeutic agents. acs.orgmdpi.com
SK-N-SHHumanNeuronal (Neuroblastoma)Studying amylin-induced toxicity and mitochondrial dysfunction. nih.gov
HIT-T15HamsterPancreatic β-cell (Insulinoma)Investigating the effects of amylin on hormone secretion. nih.gov

In vitro and In vivo Research Models for Amyloidosis

To comprehend the multifaceted process of amyloid fibril formation and its pathological impact, researchers rely on both in vitro and in vivo models.

In vitro Models : These models aim to replicate the aggregation of amylin under controlled laboratory conditions. rsc.org A widely used in vitro technique is the thioflavin-T (ThT) fluorescence assay, which allows for the real-time monitoring of amyloid fibril formation. nih.gov This assay provides kinetic data on the different phases of amylin aggregation: the lag, elongation, and saturation phases. nih.govmdpi.com Such models are critical for the high-throughput screening of potential inhibitors of amylin aggregation. rsc.org

In vivo Models : Animal models are crucial for investigating the systemic and pathological consequences of amylin amyloidosis. rsc.org Transgenic rodents, including mice and rats that overexpress human amylin, have been successfully developed. mdpi.compreprints.org These animals exhibit age-dependent deposition of islet amyloid and related pathological changes, offering valuable insights into the in vivo disease process. mdpi.comnih.gov For example, transgenic rats that overproduce pancreatic amylin have been shown to develop neurological deficits linked to the accumulation of amylin in the brain. mdpi.compreprints.org

Computational and In Silico Approaches (e.g., Molecular Dynamics Simulations)

Computational methods, especially molecular dynamics (MD) simulations, offer a window into the atomic-level details of human amylin's structure, dynamics, and aggregation behavior. nih.govacs.org

MD simulations enable researchers to:

Visualize the conformational shifts amylin undergoes as it aggregates, including the critical transition from an α-helical to a β-sheet-rich structure. eurekaselect.com

Construct and refine structural models of amylin oligomers and mature fibrils. nih.govacs.org

Simulate the interactions between amylin and biological membranes or potential drug candidates. nih.goveurekaselect.com

Investigate the molecular basis of cross-seeding between amylin and other amyloidogenic proteins, such as amyloid-beta. rsc.orgnih.gov

These in silico studies are highly synergistic with experimental work and can provide valuable guidance for the rational design of novel therapeutic strategies aimed at preventing or reversing amylin aggregation. nih.govnih.gov For instance, MD simulations have been pivotal in assessing the structural stability of various proposed models of the amylin fibril. nih.govacs.org

Strategies for Modulating Amylin Aggregation and Toxicity Research Perspectives

Genetic and Mutational Approaches to Understand Amyloidogenicity

Understanding the genetic and structural basis of amylin's propensity to aggregate is crucial for developing targeted therapies. This is achieved by studying naturally occurring non-amyloidogenic variants and specific disease-associated mutations.

The human form of amylin is highly prone to aggregation, whereas amylin from rodents (rats and mice) is not, despite having a high degree of sequence similarity. This difference is largely attributed to the presence of three proline residues in the 20-29 region of rodent amylin, which disrupt the formation of the β-sheet structures necessary for amyloid formation. proquest.com This natural variation provides a blueprint for designing less amyloidogenic human amylin analogs, such as pramlintide, which incorporates proline substitutions. mcgill.ca

Furthermore, specific single-point mutations in the human amylin gene have been linked to an increased risk and earlier onset of type 2 diabetes. A notable example is the S20G mutation , where a serine at position 20 is replaced by a glycine (B1666218). elsevierpure.comnih.govnih.gov In vitro studies have demonstrated that the S20G variant is significantly more amyloidogenic and cytotoxic than the wild-type human amylin. elsevierpure.comnih.gov It forms approximately twice as much amyloid at a rate that is about three times faster than the wild-type peptide. elsevierpure.comnih.gov This increased propensity to aggregate is believed to be a causative factor in the accelerated loss of β-cell mass observed in individuals with this mutation. elsevierpure.com

Computational studies have expanded on these findings by systematically analyzing the entire mutational landscape of amylin. mcgill.canih.gov By calculating the structural energies of all possible single-point mutations, researchers can identify regions of the peptide that are crucial for stability and those that are susceptible to amyloidogenic mutations. mcgill.canih.gov These computational landscapes have not only provided explanations for the effects of known mutations like S20G but have also enabled the discovery of millions of potential multi-point mutations that could result in amylin analogs that are more stable and less amyloidogenic than currently available therapeutics. mcgill.canih.gov

Amylin VariantKey Amino Acid Change(s)Effect on AmyloidogenicityReference
Rodent AmylinContains Proline residues in the 20-29 regionNon-amyloidogenic proquest.com
Human Amylin (S20G Mutant)Serine to Glycine at position 20Increased rate and amount of amyloid formation; increased cytotoxicity elsevierpure.comnih.gov
Pramlintide (Amylin Analog)Proline substitutions at positions 25, 28, and 29More stable and less aggregating than wild-type human amylin mcgill.ca
Computationally Predicted VariantsVarious multi-point mutationsPotentially more stable and less amyloidogenic than existing analogs mcgill.canih.gov

Modulating Amylin Turnover and Clearance Pathways

The concentration of amylin, and thus its likelihood of aggregation, is determined by the balance between its synthesis and its clearance. Enhancing the cellular machinery responsible for degrading amylin is therefore a viable therapeutic strategy. The primary pathways involved in amylin turnover are the ubiquitin-proteasome system (UPS) and degradation by specific proteases.

Research indicates that a functional proteasome complex is essential for regulating the levels of human amylin. proquest.com The UPS is involved in the degradation of misfolded amylin in the cytosol and nucleus. researchgate.net Notably, conditions associated with type 2 diabetes, such as diabetogenic stress, can downregulate the activity of the proteasome system, potentially leading to an accumulation of aggregation-prone amylin. researchgate.net Furthermore, there is evidence that human amylin aggregates themselves can inhibit the function of the proteasome, creating a vicious cycle of accumulation and cellular dysfunction. researchgate.net

In addition to the proteasome, specific enzymes are known to degrade amylin. Insulin-degrading enzyme (IDE) , a metalloproteinase known for its role in clearing insulin (B600854), is also a primary enzyme responsible for amylin degradation. nih.govmdpi.com Studies have shown that amylin-degrading activity co-purifies with IDE, and that IDE substrates like insulin can competitively inhibit amylin degradation. nih.gov This suggests that IDE plays a significant role in the clearance of amylin and the prevention of islet amyloid formation. nih.gov Other enzymes, such as neprilysin , may also contribute to the degradation of secreted amylin. researchgate.net Therefore, strategies aimed at enhancing the activity or expression of IDE and other amylin-degrading proteases could help to reduce amylin burden and prevent its aggregation.

Targeting Molecular Mechanisms of Amylin-Induced Cellular Stress (e.g., ER stress, oxidative stress)

When amylin aggregates accumulate, either inside or outside the cell, they induce significant cellular stress, leading to β-cell dysfunction and apoptosis. Two of the key stress pathways implicated are endoplasmic reticulum (ER) stress and oxidative stress.

The ER is responsible for the proper folding and processing of secreted proteins like amylin. An imbalance between the load of proteins entering the ER and its folding capacity leads to ER stress. frontiersin.org Human amylin overexpression, particularly under conditions of metabolic stress, can trigger the unfolded protein response (UPR), an indicator of ER stress. nih.gov Studies have shown that ER stress has a more significant effect on intracellular amylin oligomerization than oxidative stress, suggesting that the ER is a critical site for the initiation of toxic amylin assembly. nih.gov Therefore, targeting components of the UPR or using chemical chaperones to enhance the ER's folding capacity could be a way to mitigate amylin-induced toxicity. mdpi.com

Amylin aggregation is also associated with the production of reactive oxygen species (ROS) and the induction of oxidative stress. frontiersin.org This oxidative stress can damage cellular components, including mitochondria, and contribute to the apoptotic pathways activated by toxic amylin oligomers. frontiersin.orgmdpi.com Thiol antioxidants have been shown to provide significant protection against amylin-evoked cytotoxicity, suggesting that targeting these ROS-sensitive signaling pathways could be an effective strategy to prevent β-cell death. researchgate.net By reducing the levels of cellular stress, it may be possible to make β-cells more resilient to the presence of amylin aggregates, even if the aggregation process itself is not completely inhibited.

Future Directions in Human Amylin, Free Acid Research

Elucidating the Precise Structural Details of Toxic Oligomers

A primary challenge and a critical future goal in amylin research is the high-resolution structural determination of its toxic oligomeric intermediates. It is widely accepted that soluble, pre-fibrillar oligomers, rather than mature amyloid fibrils, are the primary cytotoxic species responsible for pancreatic β-cell death. nih.govresearchgate.net However, these oligomers are notoriously difficult to study due to their transient nature, heterogeneity in size and structure, and instability. nih.govsemanticscholar.org

Future research will need to overcome these challenges to capture detailed snapshots of these toxic conformations. Advanced techniques are being explored to stabilize and characterize these elusive structures. Key research aims include:

Defining the specific size and conformation of the most toxic species. Studies using techniques like Nanoparticle Tracking Analysis (NTA) have suggested that amylin aggregates in the 200–300 nm size range are particularly cytotoxic. nih.gov

Understanding the conformational transition from random coil to β-sheet. Preventing this initial misfolding step is a promising therapeutic strategy, but it requires a precise understanding of the structural changes that initiate aggregation. researchgate.net

Investigating the role of environmental factors. The influence of co-factors such as metal ions (e.g., Zn²⁺) on the assembly and structure of amylin oligomers is an area requiring further exploration to understand the aggregation process in a physiological context. rsc.org

High-resolution structural data is indispensable for the rational design of inhibitors that can specifically target and neutralize these toxic oligomeric species.

Table 1: Methodologies for Structural Analysis of Amylin Oligomers

Research Technique Application in Amylin Research Key Findings/Potential Citations
Nanoparticle Tracking Analysis (NTA) Sizing and quantifying amylin aggregates in real-time. Identified a predominance of 100-300 nm aggregates, with the 200-300 nm range correlating with higher cytotoxicity. nih.gov
X-ray Crystallography & NMR Determining high-resolution atomic structures of peptides. Challenging for heterogeneous oligomers but crucial for understanding stable conformations and designing inhibitors. nih.govmdpi.com
High-Speed Atomic Force Microscopy (HS-AFM) Visualizing the dynamic process of aggregation in real-time. Allows for the direct observation of oligomer formation, growth, and structural changes on surfaces. mdpi.com
Antibody Fragments (scFv, VHH) Isolating and stabilizing specific oligomeric conformations. Enables the capture of transient oligomeric species for detailed structural analysis. semanticscholar.org

Understanding the Interplay between Amylin Aggregation and Cellular Homeostasis Pathways

The accumulation of toxic amylin oligomers profoundly disrupts cellular function, leading to β-cell apoptosis. A crucial future research direction is to fully map the molecular pathways through which these aggregates exert their toxicity and how they overwhelm cellular defense mechanisms.

Research indicates that amylin-induced cytotoxicity is a multi-faceted process involving membrane disruption, organelle stress, and the impairment of protein quality control systems. mdpi.commdpi.compreprints.org A key homeostatic process implicated in amylin-related cell death is autophagy, the cellular mechanism for degrading and recycling damaged organelles and aggregated proteins. nih.gov Evidence suggests that while autophagy is a primary defense mechanism for clearing toxic amylin species, these oligomers can, in turn, inhibit the autophagic process itself, creating a vicious cycle that accelerates cell death. nih.govnih.govjci.org

Future studies will focus on:

Dissecting the precise mechanism of autophagy inhibition by amylin oligomers. Understanding how amylin aggregates interfere with the formation of autophagosomes or their fusion with lysosomes is critical. nih.govresearchgate.net

Mapping the signaling cascades triggered by amylin. This includes further investigation into endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the activation of apoptotic pathways. mdpi.com

Identifying cellular factors that modulate amylin toxicity. Exploring why some cells are more vulnerable than others could reveal novel therapeutic targets to bolster cellular resilience.

Table 2: Amylin Aggregation and Cellular Homeostasis

Cellular Pathway/Mechanism Role in Amylin-Induced Toxicity Future Research Focus Citations
Autophagy Primary defense for clearing toxic amylin aggregates. Elucidating how amylin oligomers impair autophagic flux and identifying ways to restore this function. nih.govnih.govjci.orgresearchgate.net
Membrane Disruption Oligomers can permeabilize cellular and organellar membranes. Characterizing the structural basis of membrane interaction and pore formation. mdpi.com
Mitochondrial Dysfunction Amylin aggregates trigger oxidative stress and impair mitochondrial function. Investigating the direct impact of oligomers on mitochondrial integrity and energy production. mdpi.com
Endoplasmic Reticulum (ER) Stress Misfolded amylin accumulation can trigger the unfolded protein response (UPR). Understanding how chronic ER stress leads to the activation of apoptotic pathways. nih.gov

Developing Novel Research Tools and Methodologies

Advancing the understanding of human amylin requires a parallel advancement in the tools and methods used for its study. The limitations of current techniques in capturing the dynamics of aggregation and cellular toxicity necessitate innovation in several areas.

One of the most promising frontiers is the development of advanced imaging technologies. Techniques using quantum dots (QDs) as fluorescent nanoprobes are enabling real-time, three-dimensional visualization of the amylin aggregation process. nih.govmdpi.comresearchgate.net This allows for a dynamic view of aggregate formation and deposition that was previously unattainable. nih.gov Furthermore, the development of specific positron emission tomography (PET) probes for imaging amylin aggregates in vivo holds immense potential for diagnosing and monitoring disease progression in type 2 diabetes. acs.org

In the therapeutic realm, research is focused on creating novel amylin analogs with improved pharmacological properties. Since native human amylin is prone to aggregation, developing soluble, stable, and long-acting activators of amylin receptors is a key goal for treating diabetes and obesity. biorxiv.orgnih.gov This involves sophisticated peptide engineering and mutagenesis to enhance receptor affinity and potency while eliminating aggregation potential. researchgate.netbiorxiv.orgacs.org

Table 3: Emerging Research Tools and Methodologies

Methodology Description Application/Advantage Citations
Quantum Dot (QD) Imaging Using semiconductor nanocrystals as fluorescent probes to bind to amyloid aggregates. Enables real-time, 3D imaging of the aggregation process and can be used to screen for inhibitors. nih.govmdpi.comresearchgate.net
PET Imaging Probes Development of radiolabeled compounds that specifically bind to amylin aggregates. Allows for non-invasive, in vivo visualization of amyloid deposition in the pancreas. acs.org
Peptide Mutagenesis Systematically altering the amino acid sequence of amylin or its analogs. Used to develop novel receptor activators with enhanced stability, potency, and duration of action. researchgate.netbiorxiv.org
Surface Plasmon Resonance (SPR) A label-free technique to quantify molecular interactions in real-time. Measures the kinetics of amylin-amylin association and dissociation to study aggregation dynamics. nih.gov

Exploring Cross-Talk with Other Amyloidogenic Proteins and Diseases

A fascinating and clinically significant area of future research is the interaction between human amylin and other amyloidogenic proteins, which may explain the epidemiological links between type 2 diabetes and neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov

Alzheimer's Disease: There is compelling evidence of a pathological partnership between amylin and amyloid-beta (Aβ), the primary component of plaques in Alzheimer's disease. nih.govresearchgate.net Amylin and Aβ share structural similarities and have been found to co-localize in cerebral plaques. nih.govnih.gov In vitro studies show that amylin can promote the aggregation of Aβ, and the two peptides can form highly toxic hetero-oligomers. tdl.orgresearchgate.net Both peptides can also activate the same amylin receptors in the brain, suggesting a convergence on common pathways of neurotoxicity. nih.govmdpi.com Future work will aim to determine if these interactions are a driving force in Alzheimer's pathology, particularly in patients with metabolic disease. nih.gov

Parkinson's Disease: A similar cross-talk has been identified between amylin and α-synuclein, the protein that aggregates in Lewy bodies in Parkinson's disease. pnas.orgnih.gov Studies have shown that the presence of amylin can accelerate the aggregation of α-synuclein. pnas.orgresearchgate.net Co-aggregates of amylin and α-synuclein have been detected in patient samples, and increased amylin levels have been found in the substantia nigra of individuals with Parkinson's, suggesting a direct role in the neurodegenerative process. nih.govmdsabstracts.org This interaction provides a potential molecular explanation for the increased risk of Parkinson's disease observed in individuals with type 2 diabetes. nih.govnih.gov

Unraveling these complex inter-protein interactions is essential for understanding the systemic nature of amyloid diseases and could lead to therapeutic strategies that target common pathological mechanisms.

Table 4: Cross-Talk Between Human Amylin and Other Amyloidogenic Proteins

Interacting Protein Associated Disease Key Findings of Interaction Implications for Future Research Citations
Amyloid-beta (Aβ) Alzheimer's Disease Co-aggregation and cross-seeding; formation of toxic hetero-complexes; co-localization in brain plaques; activation of shared receptors. Investigating amylin as a therapeutic target to mitigate Aβ pathology; understanding the role of metabolic dysfunction in AD. nih.govnih.govnih.govtdl.orgresearchgate.net
α-synuclein Parkinson's Disease Amylin accelerates α-synuclein aggregation; co-aggregates found in patient samples; amylin may promote neurodegeneration in the substantia nigra. Exploring the mechanistic link between T2D and PD risk; targeting amylin aggregation as a potential PD therapy. pnas.orgnih.govresearchgate.netnih.govmdsabstracts.org

Q & A

Q. What structural and functional distinctions exist between human amylin (amidated) and human amylin free acid?

Human amylin free acid differs from the amidated form by retaining a C-terminal carboxyl group instead of an amide. This modification reduces amyloidogenicity due to electrostatic repulsion from the additional negative charge near the amyloid core. Structural studies using CD spectroscopy and ThT fluorescence kinetics show that amidated amylin aggregates faster, likely due to reduced steric hindrance and enhanced β-sheet stability .

Q. What experimental methods are standard for assessing the aggregation kinetics of amylin free acid?

Key methodologies include:

  • Thioflavin T (ThT) fluorescence : Monitors β-sheet formation via emission at 485 nm under controlled pH (6.0) and temperature (37°C). Normalization against solvent autofluorescence ensures reproducibility .
  • Electron microscopy (EM) : Visualizes fibril morphology. Protocols involve uranyl acetate staining and grid preparation to minimize artifacts .
  • Size exclusion chromatography (SEC) : Ensures monomeric peptide preparation by eliminating pre-existing aggregates using chaotrope denaturation .

Advanced Research Questions

Q. How does amylin free acid transition from concentration-dependent to concentration-invariant aggregation kinetics?

At low concentrations, aggregation follows a nucleated polymerization model, where oligomer formation is rate-limiting. Above the supercritical concentration (Ks), entropy penalties from oligomer assembly decrease, leading to "downhill" kinetics. This shift is attributed to enthalpy-driven monomer addition overcoming entropic barriers, as observed in SEC-purified amylin free acid at >100 μM .

Q. Why does the oxidized (disulfide-intact) form of amylin free acid aggregate faster than the reduced form?

The disulfide bond destabilizes α-helical conformations in residues 3–4, favoring β-sheet-rich amyloid-competent states. Redox state experiments (e.g., dithiothreitol treatment) show reduced amylin free acid has slower t50 kinetics due to stabilized helices, delaying nucleation .

Q. What computational strategies resolve discrepancies in amylin conformation predictions across molecular dynamics (MD) force fields?

Advanced MD simulations (e.g., bias-exchange metadynamics) reveal force field biases:

  • Gromos53a6 overpredicts β-hairpins.
  • CHARMM22/CMAP favors α-helices.
  • Amberff99sb-ILDN* balances secondary structures, aligning with NMR data. Cross-validation with experimental chemical shifts is critical .

Q. How can researchers reconcile contradictory reports on amylin free acid's aggregation rates in vitro?

Contradictions arise from redox state variability, peptide purity, and buffer conditions. Mitigation strategies include:

  • Strict redox control (e.g., anaerobic chambers).
  • SEC validation of monomeric states.
  • Orthogonal techniques (EM + ThT) to confirm aggregation mechanisms .

Q. What synthetic challenges arise in producing high-purity amylin free acid, and how are they addressed?

Solid-phase peptide synthesis (SPPS) faces low coupling efficiencies at residues 8, 21, and 29 due to steric hindrance. Optimized protocols use:

  • Low-substitution resins to improve yield.
  • Proline substitutions (e.g., Ser29Pro) to reduce aggregation during synthesis.
  • Reverse-phase HPLC and mass spectrometry for purity validation (>98%) .

Q. Why is human amylin more amyloidogenic than its processing intermediates (e.g., proamylin or amylin+CT)?

Post-translational modifications (e.g., C-terminal amidation, disulfide bond formation) reduce charge repulsion and stabilize β-sheet cores. Kinetic assays show intermediates like proamylin require agitation or seeding to aggregate, unlike mature amylin, which self-assembles spontaneously .

Q. How can in vitro aggregation data for amylin free acid be extrapolated to in vivo pathological contexts?

Physiological factors (e.g., pH 5.5 in secretory granules, chaperone presence) delay aggregation despite high local concentrations (>1 mM). In vitro models must incorporate:

  • Acidic buffers mimicking granule environments.
  • Lipid bilayers to study membrane disruption by oligomers .

Methodological Best Practices

  • Avoiding solvent artifacts : HFIP or TFE pretreatment accelerates aggregation; instead, use SEC for monomer preparation .
  • Validating fibril toxicity : Combine cell viability assays (e.g., Ca2+ flux in astrocytes) with EM to correlate oligomer morphology with toxicity .
  • Cross-species comparisons : Rat amylin (non-amyloidogenic) serves as a negative control to identify human-specific aggregation motifs .

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